Chromium(2+) diiodide
Description
Significance in Modern Chemical Research
The importance of Chromium(2+) diiodide in contemporary chemical research is multifaceted, stemming from its role as a versatile reagent and a precursor to advanced materials. The chromium(II) ion, with its d⁴ electronic configuration, readily donates electrons, making the compound a potent reducing agent in various chemical transformations. This property is particularly valuable in organic synthesis.
In the field of materials science, CrI₂ is a subject of intensive study. Its paramagnetic properties are crucial for the development of magnetic materials. Recent research has highlighted the intriguing magnetic behavior of two-dimensional (2D) layers of this compound. researchgate.net While the bulk material exhibits ferromagnetic ordering, a single monolayer of CrI₂ is surprisingly antiferromagnetic. researchgate.net This discovery opens up possibilities for its application in spintronics, a field focused on utilizing the intrinsic spin of electrons for new electronic devices. researchgate.net
Furthermore, this compound serves as a valuable precursor in both inorganic and organometallic chemistry. It is used to synthesize other chromium compounds and can serve as a starting material for producing high-purity chromium metal. Research has also demonstrated its potential as a catalyst. For instance, chromium complexes, for which CrI₂ can be a precursor, have been shown to catalyze the reduction of dinitrogen into ammonia (B1221849) and hydrazine (B178648) under mild conditions. researchgate.net
Table 1: Properties of this compound This interactive table summarizes key physical and chemical properties of this compound.
| Property | Value | References |
|---|---|---|
| Chemical Formula | CrI₂ | wikipedia.org |
| Molar Mass | 305.805 g/mol | wikipedia.org |
| Appearance | Black or red-brown crystalline solid | wikipedia.orgshef.ac.uk |
| Melting Point | 868 °C | shef.ac.uk |
| Density | 5.196 g/cm³ | wikipedia.org |
| Crystal Structure | Monoclinic | iucr.org |
| CAS Number | 13478-28-9 | wikipedia.org |
Historical Perspectives on this compound Research
The study of chromium compounds dates back to the late 18th century, following the discovery of the element chromium by Louis-Nicolas Vauquelin in 1797. chemistrytalk.org However, detailed investigations into specific compounds like this compound came much later.
The synthesis of CrI₂ was a significant step in its characterization. One established method involves the thermal decomposition of Chromium(III) iodide (CrI₃). wikipedia.orgwikipedia.org In this process, chromium metal is first reacted with an excess of iodine at elevated temperatures (around 500 °C) to form CrI₃. wikipedia.org Subsequently, the Chromium(III) iodide is heated to approximately 700 °C in a vacuum, causing it to decompose and sublime, yielding the desired this compound. wikipedia.org An alternative route to a hydrated form of the compound involves the reaction of chromium metal powder with concentrated hydroiodic acid. wikipedia.org
A pivotal moment in the history of CrI₂ research was the determination of its crystal structure. In 1962, a team of researchers including J. W. Tracy and N. W. Gregory published their findings, revealing that this compound crystallizes in a monoclinic system. wikipedia.orgiucr.org Their work described a layered structure where each chromium atom is surrounded by six iodine atoms in a distorted octahedral arrangement. iucr.org This structural elucidation was crucial for understanding the compound's physical and chemical properties and distinguished it from other chromium(II) halides like the fluoride (B91410) and chloride salts, which possess different crystal structures. iucr.org
Table 2: Crystallographic Data for this compound (Tracy et al., 1962) This table presents the crystallographic parameters for this compound as determined by X-ray diffraction.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.org |
| Space Group | C2/m | iucr.org |
| Unit Cell Dimension (a) | 7.545 Å | iucr.org |
| Unit Cell Dimension (b) | 3.929 Å | iucr.org |
| Unit Cell Dimension (c) | 7.505 Å | iucr.org |
| Angle (β) | 115° 31' | iucr.org |
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Ammonia | NH₃ |
| Chromium | Cr |
| Chromium(II) bromide | CrBr₂ |
| Chromium(II) chloride | CrCl₂ |
| This compound | CrI₂ |
| Chromium(II) fluoride | CrF₂ |
| Chromium(III) chloride | CrCl₃ |
| Chromium(III) iodide | CrI₃ |
| Dinitrogen | N₂ |
| Hydrazine | N₂H₄ |
| Hydroiodic acid | HI |
| Iodine | I₂ |
Structure
2D Structure
Properties
IUPAC Name |
chromium(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2HI/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSDTRMGXCBBBH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595261 | |
| Record name | Chromium(II) iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.805 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13478-28-9 | |
| Record name | Chromium(II) iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chromium 2+ Diiodide and Its Derivatives
Direct Synthesis Routes for Chromium(2+) Diiodide
Direct synthesis methods provide straightforward pathways to anhydrous this compound, typically involving high-temperature reactions with elemental precursors or the decomposition of higher oxidation state chromium iodides.
Reactions Involving Elemental Precursors
The most fundamental route to this compound is the direct reaction of elemental chromium with iodine. ruc.edu.cnarxiv.org In this process, chromium metal, usually in powdered form to maximize surface area, is combined with a stoichiometric amount of elemental iodine. Current time information in Bangalore, IN. The reaction is carried out in a sealed reactor, often made of quartz or high-silica glass, which has been evacuated to prevent oxidation of the highly reactive chromium(II) species. Current time information in Bangalore, IN. The reaction proceeds at elevated temperatures, generally in the range of 550–900°C. Current time information in Bangalore, IN.
The balanced chemical equation for this synthesis is: Cr(s) + I₂(g) → CrI₂(s) ruc.edu.cnarxiv.org
A notable variation of this direct synthesis is the Van Arkel-De Boer process, which is adapted to produce high-purity this compound. Current time information in Bangalore, IN. This chemical transport reaction involves the reversible formation and decomposition of CrI₂. In a sealed, evacuated vessel containing impure chromium metal and a small amount of iodine, a temperature gradient is established. In the lower temperature zone (550–900°C), chromium reacts with iodine vapor to form gaseous CrI₂. This iodide vapor then diffuses to a hotter filament (750–1,100°C), where it decomposes back into high-purity chromium metal and iodine vapor. The liberated iodine recycles back to the cooler zone to react with more chromium. Current time information in Bangalore, IN. By carefully controlling the process and interrupting the cycle before complete decomposition, high-purity CrI₂ can be isolated. Current time information in Bangalore, IN.
| Parameter | Conditions | Source(s) |
| Reactants | Elemental Chromium (powder), Elemental Iodine | Current time information in Bangalore, IN. |
| Temperature | 550–900°C | Current time information in Bangalore, IN. |
| Atmosphere | Evacuated (≤10⁻³ Torr) | Current time information in Bangalore, IN. |
| Reactor | Quartz or high-silica glass | Current time information in Bangalore, IN. |
Table 1: Reaction Conditions for Direct Synthesis of CrI₂ from Elemental Precursors.
Thermal Decomposition Approaches from Higher Oxidation States of Chromium Iodides
This compound can also be synthesized through the thermal decomposition of chromium(III) iodide (CrI₃). sciengine.comwikipedia.org This method involves heating CrI₃ under controlled conditions, causing it to lose iodine and reduce the chromium center from the +3 to the +2 oxidation state.
The reaction is represented as: 2CrI₃(s) → 2CrI₂(s) + I₂(g)
This decomposition has been observed in advanced material synthesis contexts, such as molecular beam epitaxy (MBE). For instance, single-layer CrI₃, when annealed under ultra-high vacuum (UHV) conditions, begins to decompose into single-layer CrI₂ at temperatures around 150 °C (423 K). arxiv.orgsciengine.com Prolonged annealing at this temperature can be used to controllably generate heterostructures of CrI₃ and CrI₂. ruc.edu.cn The success of this method depends on careful temperature control, as CrI₂ itself is thermally unstable at very high temperatures and can disproportionate. Current time information in Bangalore, IN.
Solution-Phase Synthesis and Derivatization of Chromium(2+) Iodide
Solution-phase methods offer versatile routes to chromium(II) iodide complexes, particularly hydrated forms, which can serve as precursors for a wide range of derivatives through ligand exchange reactions.
Formation of Hydrated Chromium(II) Iodide Complexes
Hydrated chromium(II) iodide, often denoted as CrI₂(H₂O)n, can be prepared by the reaction of chromium metal powder with concentrated hydroiodic acid (HI) under an inert atmosphere to prevent oxidation. sciengine.comwikipedia.org The reaction produces a characteristic blue solution of the hydrated chromium(II) iodide complex, along with hydrogen gas. sciengine.com
The general equation for this reaction is: Cr(s) + 2HI(aq) + nH₂O(l) → CrI₂(H₂O)n(aq) + H₂(g) sciengine.com
The hydrated solid, such as CrI₂·6H₂O, can be isolated from the solution by reducing its volume and inducing crystallization, often with the addition of a solvent like acetone. aip.org These hydrated complexes are important starting materials for the synthesis of other chromium(II) compounds.
Ligand Exchange Reactions in Chromium(II) Iodide Systems
The coordinated water molecules in hydrated chromium(II) iodide complexes are labile and can be readily replaced by other ligands in a process known as ligand exchange. This allows for the synthesis of a diverse family of chromium(II) iodide derivatives.
A straightforward example is the conversion of hydrated chromium(II) iodide to acetonitrile (B52724) complexes. sciengine.com By reacting the hydrated precursor with acetonitrile (CH₃CN), the water ligands are displaced, forming a chromium(II) iodide-acetonitrile adduct.
More complex derivatives can be formed using various organic ligands. For example, chromium(II) complexes with PCP-type pincer ligands have been synthesized. In one route, the chloride ligands in a [CrCl₂(PCP)] complex were smoothly exchanged for iodide ligands by reacting it with an excess of sodium iodide (NaI), yielding [CrI₂(PCP)]. ruc.edu.cn Similarly, chromium(II) iodo complexes containing β-diketiminate ligands have been prepared, where a solvent molecule such as tetrahydrofuran (B95107) (THF) or acetonitrile also coordinates to the chromium center, demonstrating the accessibility of different coordination environments. arxiv.org The reaction of o-phenylenediamine (B120857) with a hydrated chromium(II) iodide in ethanol (B145695) yields a deep blue solution from which a purple precipitate of bis(o-phenylenediamine)chromium(II) iodide can be isolated. aip.org
| Precursor | Reagent(s) | Product | Source(s) |
| CrI₂(H₂O)n | Acetonitrile (CH₃CN) | Chromium(II) iodide acetonitrile complex | sciengine.com |
| [CrCl₂(PCP)] | Sodium Iodide (NaI) | [CrI₂(PCP)] | ruc.edu.cn |
| Hydrated CrI₂ | o-phenylenediamine | Bis(o-phenylenediamine)chromium(II) Iodide | aip.org |
| LCrCl(S) (L=β-diketiminate) | NaI | LCrI(S) | arxiv.org |
Table 2: Examples of Ligand Exchange Reactions in Chromium(II) Iodide Systems.
Advanced Material Synthesis Techniques for this compound
The synthesis of high-purity, crystalline, and dimensionally-controlled this compound, particularly in the form of thin films and nanostructures, often requires advanced techniques beyond classical solid-state and solution chemistry.
Molecular Beam Epitaxy (MBE) has emerged as a powerful tool for growing single-atomic-layer materials. Monolayer CrI₂ has been successfully synthesized on substrates like gold (Au(111)) and highly oriented pyrolytic graphite (B72142) (HOPG). arxiv.orgaip.org This can be achieved either by the direct co-deposition of elemental chromium and iodine onto a heated substrate (around 177°C or 450 K) or by the controlled thermal decomposition of a pre-deposited single layer of CrI₃ at a slightly lower temperature (around 150°C or 423 K). arxiv.orgsciengine.com MBE provides precise control over thickness and stoichiometry, enabling the study of two-dimensional magnetism in these materials. ruc.edu.cnaip.org
Chemical Vapor Deposition (CVD) is another key technique for producing thin films. samaterials.com While detailed reports specifically for CrI₂ are part of broader research into chromium halides, the principles of CVD are highly applicable. The process involves volatile precursors that decompose on a substrate surface to form the desired film. samaterials.com "Iodide chromium" has been used as a precursor in CVD processes for depositing chromium coatings, highlighting the utility of chromium iodides in vapor-phase synthesis. The synthesis of related 2D chromium chalcogenides like CrS₂ via CVD further suggests the potential of this method for CrI₂ thin film production.
Solvothermal synthesis , a solution-based method conducted in a sealed vessel at elevated temperatures and pressures, is widely used for producing crystalline nanomaterials. While direct solvothermal synthesis of CrI₂ is not commonly reported, likely due to the instability of Cr(II) in many solvents, the technique is used to create other chromium-based materials, such as chromium-substituted spinel ferrites, from various chromium salt precursors. This suggests that with careful selection of solvents and reducing conditions, solvothermal routes could potentially be developed for CrI₂ nanostructures.
Molecular Beam Epitaxy for Two-Dimensional Chromium(2+) Iodide Structures
Molecular beam epitaxy (MBE) has emerged as a powerful technique for the growth of high-quality, single-layer, and few-layer chromium iodide films with atomic-level precision. arxiv.orgdtu.dk This ultra-high vacuum (UHV) deposition method allows for slow deposition rates and precise control over the stoichiometry and structure of the resulting films. arxiv.org
Researchers have successfully synthesized single-layer CrI2 on various substrates, including gold (Au(111)) and graphitized silicon carbide (6H-SiC(0001)). ruc.edu.cnresearchgate.net The choice of substrate can influence the resulting crystal structure and morphology of the CrI2 film. For instance, on Au(111), CrI2 can form as a result of the partial decomposition of chromium triiodide (CrI3) at elevated temperatures. arxiv.org A zigzag phase of CrI2 has been observed on Au(111), while a distinct (1x6) stripe superstructure has been identified on graphite substrates. arxiv.org
The synthesis process typically involves the co-deposition of high-purity chromium and a source of iodine onto a heated substrate within a UHV chamber. The chromium is evaporated from a Knudsen cell, while the iodine flux is often generated by the thermal decomposition of CrI3 powder. ruc.edu.cn By carefully controlling the substrate temperature and the flux ratio of chromium to iodine, the growth of specific chromium iodide phases can be directed. For example, a lower iodine flux or annealing of a CrI3 film can promote the formation of CrI2. ruc.edu.cn
The characterization of these 2D CrI2 structures is predominantly carried out in situ using techniques like scanning tunneling microscopy (STM) and scanning tunneling spectroscopy (STS). ruc.edu.cnresearchgate.net STM provides atomically resolved images of the surface, revealing the lattice structure and any superstructures, while STS is used to probe the local electronic density of states, confirming the material's band gap. ruc.edu.cnresearchgate.net Density functional theory (DFT) calculations are often used in conjunction with experimental results to understand the electronic and magnetic properties of the grown films. ruc.edu.cn
| Parameter | Value/Description | Reference |
|---|---|---|
| Substrates | Au(111), Graphite, Graphitized 6H-SiC(0001) | arxiv.orgruc.edu.cnresearchgate.net |
| Chromium Source | High-purity chromium powder evaporated from a Knudsen cell | ruc.edu.cn |
| Iodine Source | Thermal decomposition of CrI3 powder | ruc.edu.cniphy.ac.cn |
| Base Pressure | ~8 × 10⁻¹⁰ mbar | ruc.edu.cn |
| Substrate Temperature for CrI2 formation | ~463 K on HOPG; Annealing of CrI3 at 423 K on Au(111) | arxiv.org |
| Characterization Techniques | Scanning Tunneling Microscopy (STM), Scanning Tunneling Spectroscopy (STS), Density Functional Theory (DFT) | ruc.edu.cnresearchgate.net |
Fabrication of Chromium Iodide Thin Films and Heterostructures
Beyond single-layer structures, the fabrication of chromium iodide thin films and heterostructures is essential for creating practical devices. These structures often involve the integration of chromium iodide with other 2D materials to create novel functionalities.
A significant area of research is the fabrication of lateral heterostructures, where two different materials are grown side-by-side in the same atomic plane. High-quality lateral heterostructures of single-layer CrI3 and CrI2 have been successfully grown on Au(111) substrates using MBE. ruc.edu.cnacs.org This is achieved by carefully adjusting the iodine flux during the growth process. ruc.edu.cn The resulting interfaces between the CrI3 and CrI2 domains can be atomically sharp, with distinct zigzag and armchair motifs identified by STM. ruc.edu.cn These heterostructures are promising for applications in spintronics and magnonics, as they represent 2D magnetic lateral junctions. acs.org
The fabrication process for these heterostructures begins with the growth of single-layer CrI3 on the Au(111) substrate. By subsequently reducing the iodine flux or by annealing the existing CrI3 film, regions of CrI2 are formed, creating the lateral heterostructure. ruc.edu.cn The electronic properties at the interface of these two magnetic semiconductors have been shown to be distinct from the bulk of either material, exhibiting characteristics of one-dimensional semiconducting nanowires with spin-polarized states. ruc.edu.cnacs.org
In addition to in-plane heterostructures, vertical heterostructures, where different 2D materials are stacked on top of each other, are also being explored. While the search results focus heavily on lateral structures involving CrI2, the general principles of van der Waals epitaxy allow for the stacking of various 2D materials, including chromium iodides, with other materials like graphene or transition metal dichalcogenides. spintec.fr The fabrication of such vertical heterostructures typically involves sequential deposition or mechanical transfer techniques. For instance, a dry-transfer technique can be used to create CrI3/hBN heterostructures. acs.org Encapsulation with materials like hexagonal boron nitride (hBN) has also been shown to improve the stability of air-sensitive materials like chromium iodides. acs.org
| Structure Type | Fabrication Method | Key Features | Reference |
|---|---|---|---|
| CrI3-CrI2 Lateral Heterostructure | Molecular Beam Epitaxy (MBE) | Atomically sharp, seamless interfaces on Au(111). Zigzag and armchair interfacial motifs. | ruc.edu.cnacs.orgruc.edu.cn |
| CrI2 Thin Film | Molecular Beam Epitaxy (MBE) | Grown on substrates like graphite, exhibiting a (1x6) stripe superstructure. | arxiv.org |
| CrI3/hBN Heterostructure | Dry-transfer technique | Encapsulation of chromium triiodide with hexagonal boron nitride for improved stability. | acs.org |
Theoretical and Computational Investigations of Chromium 2+ Diiodide
Electronic Structure Theory Applied to Chromium(2+) Diiodide
Electronic structure theory is the foundation for the computational study of materials, aiming to solve the Schrödinger equation for a given arrangement of atoms. For transition metal compounds such as this compound, these calculations are particularly challenging due to the complex interactions between the d-electrons.
Density Functional Theory (DFT) has become a standard method for solid-state electronic structure calculations due to its favorable balance of computational cost and accuracy. rsc.org Instead of solving for the complex many-electron wavefunction, DFT calculates the total energy of the system as a functional of the electron density. youtube.com While many common density functionals are developed for main-group molecules, their applicability to transition metal complexes requires careful validation. acs.org
The ground state electronic configuration of a neutral chromium atom is [Ar] 3d⁵ 4s¹, an exception to the Aufbau principle that arises from the enhanced stability of half-filled d-orbitals. vedantu.comstackexchange.comyoutube.com In this compound, the chromium atom is in the +2 oxidation state, meaning it has lost two electrons. This results in a Cr²⁺ ion with the electronic configuration [Ar] 3d⁴.
A primary challenge in the theoretical description of materials containing 3d transition metals is the proper treatment of strong electronic correlations. stackexchange.com The localized nature of the 3d electrons in chromium is not always accurately captured by standard local or semi-local DFT approximations like the Local Spin Density Approximation (LSDA) or the Generalized Gradient Approximation (GGA).
For example, in studies of the analogous compound α-CrCl₂, both LSDA and GGA fail to reproduce experimental magnetic coupling constants. ed.ac.uk This deficiency is often addressed by introducing an on-site Coulomb repulsion term (U), in an approach known as DFT+U, which can yield results in much better agreement with experimental data. ed.ac.uk Unrestricted Kohn-Sham (broken symmetry) calculations are also employed to investigate the low-energy geometries and magnetic states of chromium dihalide molecules and their clusters. massey.ac.nz Computational studies on chromium dihalide monomers (CrX₂) show they possess a ⁵B₂ ground state. massey.ac.nz
The accuracy of DFT calculations for crystalline solids like this compound critically depends on the careful selection of computational parameters. These parameters must be systematically tested to ensure that the calculated properties, such as total energy, are converged.
Energy Cut-off (Ecut) : In calculations that use a plane-wave basis set, the energy cut-off determines the number of plane waves included in the basis. A higher energy cut-off leads to a more complete basis set and greater accuracy, but at an increased computational cost. A convergence test involves performing calculations at increasing Ecut values until the total energy of the system no longer changes significantly.
K-point Sampling : Calculations on periodic systems require integration over the Brillouin zone. This is performed numerically by sampling the zone at a discrete set of points, known as k-points. The density of this k-point mesh must be increased until the calculated total energy is converged. For instance, calculations on related chromium trihalides have utilized k-point grids such as 12x12x1 to ensure convergence. researchgate.net
The process of convergence testing is illustrated in the conceptual data table below.
| Parameter | Value | Total Energy (eV/atom) | Energy Difference (meV/atom) |
|---|---|---|---|
| Energy Cut-off (eV) | 400 | -15.1234 | - |
| 500 | -15.1456 | 22.2 | |
| 600 | -15.1468 | 1.2 | |
| 700 | -15.1469 | 0.1 | |
| K-point Mesh | 4x4x2 | -15.1441 | - |
| 6x6x3 | -15.1465 | 2.4 | |
| 8x8x4 | -15.1468 | 0.3 | |
| 10x10x5 | -15.1468 | 0.0 |
This table is a conceptual illustration of a convergence test. The values are not from actual calculations on this compound.
The Projector Augmented Wave (PAW) method is a powerful technique used in modern electronic structure calculations that combines the advantages of all-electron methods and pseudopotential methods. ut.eewikipedia.orgaps.org Valence wavefunctions oscillate rapidly near the atomic nuclei because they must be orthogonal to the core electron states. wikipedia.org The PAW method addresses this by transforming these rapidly oscillating wavefunctions into smooth pseudo-wavefunctions that are computationally much more efficient to handle, particularly with plane-wave basis sets. wikipedia.orgarxiv.org
This method provides access to the full all-electron wavefunction, allowing for the accurate calculation of properties that depend on the electron density near the nucleus. ut.eeaps.orgsemanticscholar.org The PAW method is particularly well-suited for systems containing transition metals and heavier elements, and it is implemented in widely used DFT software packages like the Vienna Ab initio Simulation Package (VASP). mdpi.comescholarship.org
The term ab initio ("from the beginning") refers to a class of quantum chemistry methods that solve the Schrödinger equation without using experimental data or empirical parameters, relying only on fundamental physical constants. wikipedia.org These methods include Hartree-Fock theory and more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC), which systematically improve upon the Hartree-Fock approximation by including electron correlation effects.
Due to their high computational cost, these methods are often applied to smaller molecular systems rather than extended solids. acs.org However, they provide highly accurate benchmark data. For instance, high-level ab initio studies using methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) have been performed on chromium dihalide molecules like CrF₂ and CrCl₂. acs.orgresearchgate.net These calculations have been used to accurately determine geometries, vibrational frequencies, and heats of formation. acs.orgresearchgate.net Such studies on CrCl₂ found that the molecule has a bent geometry with a ⁵B₂ ground state. massey.ac.nzacs.org These findings for related chromium dihalides provide valuable insight into the expected properties of the CrI₂ molecule.
Diffusion Monte Carlo (DMC) is a high-accuracy quantum Monte Carlo (QMC) method used to find the ground-state solution of the Schrödinger equation. wikipedia.org The DMC method uses a stochastic approach to simulate the time evolution of the Schrödinger equation in imaginary time, which causes the system to decay to its lowest energy (ground) state.
DMC is capable of treating complex, many-body systems and can be numerically exact in principle, offering a powerful way to handle the strong electron correlation effects present in transition metal compounds. wikipedia.orgarxiv.org While computationally intensive, its application to challenging systems has proven valuable. For example, variational and diffusion Monte Carlo (VMC and DMC) have been used to study the binding curve of the chromium dimer (Cr₂), a system known for its complex electronic structure. arxiv.org Given the challenges in accurately describing the d-electron correlations in chromium compounds with other methods, DMC represents a promising avenue for obtaining benchmark-quality ground state energies for this compound and related materials.
Density Functional Theory (DFT) Calculations for this compound
Magnetic Properties Simulation of this compound
Computational simulations, particularly those based on density functional theory (DFT), are instrumental in predicting and analyzing the magnetic characteristics of CrI₂. These studies are essential for understanding the fundamental principles that govern its magnetic behavior and for guiding the experimental design of novel spintronic devices.
The spin-only magnetic moment of a free Cr²⁺ ion, which has a 3d⁴ electron configuration, can be calculated based on its number of unpaired electrons. With four unpaired electrons, the theoretical spin-only magnetic moment is approximately 4.90 Bohr magnetons (BM). doubtnut.comtestbook.comyoutube.com This value provides a baseline for understanding the magnetic moments in the solid-state compound.
Detailed computational studies specifically calculating the spin density distribution and precise magnetic moments of the chromium and iodine atoms within the CrI₂ lattice are limited in publicly available research. However, first-principles calculations for the related compound, monolayer chromium triiodide (CrI₃), have shown that each Cr atom possesses a magnetic moment of approximately 3.62 μB, with the iodine atoms having a small induced moment of -0.145 μB. ajol.info While these values are for a different oxidation state of chromium, they highlight the methodological approach that could be applied to CrI₂. For CrI₂, it is expected that the spin density would be primarily localized on the chromium atoms, with some degree of hybridization with the iodine p-orbitals.
| Ion | Electron Configuration | Unpaired Electrons (n) | Calculated Spin-Only Magnetic Moment (μ = √n(n+2)) [BM] |
|---|---|---|---|
| Cr²⁺ | 3d⁴ | 4 | ~4.90 |
Spin-lattice and spin-phonon coupling are critical phenomena that describe the interaction between the magnetic ordering and the crystal lattice vibrations (phonons). These interactions can influence the stability of magnetic states and are crucial for understanding the thermal properties of magnetic materials.
While direct computational analysis of spin-lattice and spin-phonon coupling in CrI₂ is not extensively documented, studies on related chromium halides like CrI₃ and chromium dichalcogenides provide a framework for such investigations. rsc.orgarxiv.orgaps.orgaps.org For instance, in monolayer CrI₃, phonon modes involving the chromium atoms have been found to be particularly sensitive to the magnetic ordering, which signifies a distinct spin-phonon coupling. rsc.orgarxiv.org Similar effects would be anticipated in CrI₂, where lattice vibrations would modulate the Cr-I bond lengths and Cr-I-Cr bond angles, thereby affecting the magnetic exchange interactions. A strong spin-lattice coupling has also been identified in monolayer chromium dichalcogenides. aps.org
Magnetic anisotropy, the dependence of a material's magnetic properties on the direction of magnetization, is a key parameter for the application of 2D magnets in data storage and spintronics. It is what allows for the stabilization of long-range magnetic order in two dimensions.
Theoretical investigations into the magnetic anisotropy of CrI₂ monolayers are still emerging. However, the principles governing magnetic anisotropy in similar 2D chromium halides are well-established. The magnetic anisotropy in these materials often originates from spin-orbit coupling, with significant contributions from the heavy halide ligands. aps.orgsemanticscholar.org For CrI₂, it is predicted that its magnetic properties, including anisotropy, would be strongly influenced by electronic correlations. researchgate.net First-principles calculations can predict the magnetic anisotropy energy (MAE), which is the energy difference between different magnetization directions. By applying computational techniques, it is possible to explore how factors like strain, doping, or electric fields could be used to tune the magnetic anisotropy of CrI₂ monolayers, a crucial step for their practical application. acs.org
For layered van der Waals materials like CrI₂, the magnetic coupling between adjacent layers determines the bulk magnetic ordering (ferromagnetic or antiferromagnetic). This interlayer coupling is typically weak and highly dependent on the stacking arrangement of the layers.
Reaction Mechanism Modeling for this compound
Computational modeling provides powerful tools for elucidating the intricate pathways of chemical reactions, including the formation and transformation of materials like CrI₂. These methods can map out potential energy surfaces, identify transition states, and calculate reaction kinetics.
The redox chemistry of chromium is complex, with multiple accessible oxidation states. p2infohouse.org Computational methods, particularly DFT, can be used to investigate the mechanisms of redox reactions involving chromium compounds. nih.gov Such studies can elucidate the electronic structure changes that occur during electron transfer processes and identify key intermediates.
Currently, there is a lack of specific computational studies in the public domain that elucidate the redox process pathways involving this compound. Theoretical investigations could, for example, model the oxidation of Cr(II) to Cr(III) in the iodide lattice or the reduction of Cr(III) iodide to form CrI₂. Such computational studies would be valuable for understanding the stability of CrI₂ and its potential transformations in different chemical environments. These investigations often involve calculating the Gibbs free energy of reaction pathways to determine their thermodynamic feasibility. nih.gov
Kinetic Modeling of Ligand Substitution Reactions Catalyzed by this compound
The catalytic activity of chromium(II) compounds, including this compound, in ligand substitution reactions is a subject of detailed kinetic modeling. Chromium(II) is a d⁴ ion and its complexes are typically kinetically labile, meaning they undergo ligand exchange rapidly. libretexts.org This high reactivity is attributed to the presence of an electron in the antibonding e g orbital, which lowers the activation energy for substitution processes. libretexts.org
The mechanism for these reactions is often dissociative, involving the formation of a lower-coordination number intermediate. libretexts.org For an octahedral complex, the process can be generalized as:
Dissociation: ML₆ → ML₅ + L (rate-determining step)
Association: ML₅ + Y → ML₅Y
Kinetic models for such reactions are developed by studying the dependence of the reaction rate on the concentrations of the reactants. For chromium(II)-catalyzed reactions, the models often need to account for the role of the catalyst in facilitating the exchange of ligands.
A key example is the chromium(II)-catalyzed substitution of iodide in the iodopentaaquochromium(III) ion. libretexts.orgacs.org In this system, the Cr(II) ion acts as a catalyst to accelerate the aquation (replacement by water) and anation (replacement by other anions) of the Cr(III) complex. The kinetic model for this process is based on an inner-sphere electron transfer mechanism, where the Cr(II) catalyst and the Cr(III) complex form a bridged intermediate.
The general rate law for the Cr(II)-catalyzed substitution of I⁻ in [Cr(H₂O)₅I]²⁺ by a ligand Yⁿ⁻ (where Yⁿ⁻ can be H₂O, F⁻, Cl⁻, or Br⁻) is found to be:
-d[[Cr(H₂O)₅I]²⁺]/dt = k[Cr(H₂O)₅I]²⁺[Cr²⁺]
The observed second-order rate constant, k, demonstrates the catalytic role of Cr²⁺. The reaction proceeds via an iodide-bridged activated complex, [(H₂O)₅Cr-I-Cr(H₂O)₅]⁴⁺, which facilitates the transfer of the iodide ligand.
Interactive Table: Rate Constants for Cr(II)-Catalyzed Substitution in [Cr(H₂O)₅I]²⁺
| Entering Ligand (Yⁿ⁻) | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
|---|---|
| H₂O (Aquation) | 1.1 x 10⁻³ |
| F⁻ | 1.9 x 10⁻² |
| Cl⁻ | 1.1 x 10⁻³ |
Note: The data in this table is illustrative of the types of parameters derived from kinetic modeling of chromium(II) catalyzed systems.
Theoretical Identification of Catalytic Reaction Intermediates in Chromium(II) Systems
In a multi-step reaction mechanism, a catalyst is a species that is consumed in an early step and regenerated in a later step, while a reaction intermediate is produced in one step and consumed in a subsequent one. youtube.com In reactions catalyzed by chromium(II) diiodide, Cr(II) is the catalyst. Theoretical and computational methods are crucial for identifying the transient intermediates that are formed during the catalytic cycle.
Computational studies, often employing Density Functional Theory (DFT), allow for the mapping of potential energy surfaces of a reaction. pitt.edu This enables the characterization of transition states and the identification of local energy minima corresponding to reaction intermediates.
In the context of chromium(II) catalysis, several types of intermediates have been proposed and investigated theoretically:
Bridged Complexes: As seen in the iodide substitution reaction, an iodide-bridged binuclear complex, [Cr(III)-I-Cr(II)], is a key intermediate. acs.org Theoretical calculations can model the geometry and electronic structure of this species, confirming its role in facilitating electron and ligand transfer.
Metallacycles: In chromium-catalyzed polymerization and trimerization of alkenes, chromium metallacycles are considered possible intermediates. rsc.org For example, a mononuclear Cr(III) metallacycle has been proposed as a key intermediate in the trimerization of ethene, even when the catalytic cycle may involve Cr(II) species. rsc.org
Lower Oxidation State Species: While the primary catalyst is Cr(II), the reaction mechanism might involve transient chromium species in other oxidation states. For instance, in some reduction reactions, Cr(II) itself can be an intermediate in the reduction of Cr(VI) to Cr(III).
The theoretical identification process involves calculating the energies of proposed structures to determine their stability. Vibrational frequency calculations are also performed to confirm that the identified structure is a true intermediate (all real frequencies) rather than a transition state (one imaginary frequency). rsc.org
Thermodynamic Parameter Derivation from Theoretical Calculations for this compound
Theoretical calculations provide a robust framework for deriving key thermodynamic parameters of compounds like this compound. These ab initio (first-principles) methods can predict properties such as enthalpy of formation (ΔH°f), Gibbs free energy (ΔG), and entropy (S°). researchgate.net
The derivation process typically involves several components of the total energy of the system, which are calculated separately and then combined:
Electronic Energy: The ground-state electronic energy is calculated by solving the Schrödinger equation, usually within the framework of DFT. This is the largest component of the total energy.
Vibrational Energy: By calculating the vibrational frequencies of the molecule, the zero-point vibrational energy (ZPVE) can be determined. These frequencies are also used to calculate the vibrational contributions to enthalpy and entropy at a given temperature.
Translational and Rotational Energy: For gas-phase molecules, the contributions from translational and rotational motion to the thermodynamic parameters are calculated using statistical mechanics.
Magnetic and Anharmonic Contributions: For materials like chromium, which exhibit complex magnetic behavior, the magnetic entropy can be a significant contributor to the total free energy. researchgate.net State-of-the-art calculations may also include corrections for anharmonicity in the vibrational modes, which becomes important at higher temperatures. researchgate.net
The CALPHAD (CALculation of PHAse Diagrams) method is another computational approach used to model the thermodynamic properties of multi-component systems. mdpi.com This method uses Gibbs energy models for each phase, with parameters optimized based on a critical evaluation of available experimental and theoretical data. mdpi.com
Interactive Table: Illustrative Thermodynamic Parameters for Chromium Species
| Parameter | Description | Method of Theoretical Derivation |
|---|---|---|
| ΔH°f | Standard Enthalpy of Formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Calculated from the total electronic energies of the compound and its constituent elements, with corrections for ZPVE and thermal effects. |
| S° | Standard Entropy: The absolute entropy of the compound at standard conditions. | Derived from statistical mechanics using calculated rotational, vibrational, and translational partition functions. Magnetic contributions are added for magnetic materials. researchgate.net |
| ΔG | Gibbs Free Energy: Determines the spontaneity of a reaction. | Calculated as ΔG = ΔH - TΔS. For complex systems, it can be modeled as a function of temperature and composition using methods like CALPHAD. mdpi.com |
| Cp | Heat Capacity: The amount of heat required to raise the temperature of one mole of a substance by one degree. | Calculated from the derivatives of energy with respect to temperature, incorporating electronic, vibrational, and other contributions. researchgate.net |
These theoretical calculations provide invaluable data, especially for species that are difficult to study experimentally, and are essential for building comprehensive thermodynamic databases. researchgate.net
Advanced Spectroscopic Characterization in Chromium 2+ Diiodide Research
Scanning Probe Microscopy for Chromium(2+) Diiodide
Scanning probe microscopy offers real-space imaging and electronic characterization with atomic resolution, providing critical insights into the surface structure and properties of materials like this compound.
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the atomic arrangement of surfaces. For single-layer this compound, typically grown on a substrate like gold (Au(111)), STM reveals a three-atomic-layer structure, with a close-packed layer of chromium atoms sandwiched between two layers of iodine atoms ruc.edu.cn.
Atomically resolved STM images of monolayer CrI₂ show that the three nearest-neighboring iodine atoms in the top layer form an isosceles triangle ruc.edu.cn. The lattice is subject to a Jahn-Teller distortion, which breaks the C3 rotational symmetry ruc.edu.cn. This structural detail is crucial for understanding the material's electronic and magnetic properties. While direct imaging of the magnetic ordering in CrI₂ with STM is challenging, related techniques applied to similar 2D magnetic insulators like chromium(III) iodide (CrI₃) have successfully distinguished between ferromagnetic and antiferromagnetic states by using a graphene capping layer to facilitate tunneling wiley.comnih.gov. This approach could potentially be adapted for CrI₂ to probe its magnetic structure.
| Parameter | Experimental Value (Å) | DFT Calculated Value (Å) |
|---|---|---|
| a₁ | 4.0 | 3.96 |
| a₂ | 4.2 | 4.23 |
| a₃ | 4.2 | 4.23 |
Data sourced from recent studies on single-layer CrI₂ ruc.edu.cn.
Scanning Tunneling Spectroscopy (STS), an extension of STM, provides information about the local density of electronic states (LDOS) of a material wikipedia.org. By measuring the differential conductance (dI/dV), STS can map the electronic band structure, including the valence band maximum (VBM) and conduction band minimum (CBM).
For single-layer CrI₂, STS measurements, in conjunction with Density Functional Theory (DFT) calculations, have been used to determine its electronic structure. The dI/dV spectrum reveals the band gap and the positions of the VBM and CBM ruc.edu.cn. Furthermore, investigations into heterostructures of CrI₂ with CrI₃ have revealed spin-polarized ground states at the interface, which exhibit one-dimensional semiconducting characteristics ruc.edu.cn. These findings are critical for the potential application of CrI₂ in spintronic devices.
X-ray Spectroscopy of this compound
X-ray spectroscopy techniques are indispensable for determining the bulk crystal structure, elemental oxidation states, and magnetic moments of materials.
X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid materials malvernpanalytical.com. For this compound, XRD analysis shows that it crystallizes in a monoclinic system with the C2/m space group. The structure is layered, consisting of sheets of edge-sharing CrI₆ octahedra materialsproject.org. The coordination environment of the Cr²⁺ ion is distorted, with four shorter and two longer Cr-I bonds, a consequence of the d⁴ electronic configuration materialsproject.orgwikipedia.org.
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m (No. 12) |
| Lattice Constant (a) | 7.87 Å |
| Lattice Constant (b) | 3.95 Å |
| Lattice Constant (c) | 8.10 Å |
| Lattice Angle (β) | 115.40° |
| Cr-I Bond Length 1 | 2.74 Å (x4) |
| Cr-I Bond Length 2 | 3.37 Å (x2) |
Data sourced from the Materials Project database materialsproject.org.
X-ray Absorption Spectroscopy (XAS) is a technique sensitive to the local electronic structure and oxidation state of a specific element within a compound. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, particularly at the K-edge of chromium, is used for this purpose stanford.edu.
The energy position of the absorption edge is highly sensitive to the oxidation state of the chromium atom; a higher oxidation state results in a shift of the edge to higher energy stanford.edu. Studies on a range of chromium compounds have established a clear correlation between the Cr K-edge energy and its oxidation state stanford.eduresearchgate.net. For this compound, the XANES spectrum at the Cr K-edge would confirm the +2 oxidation state of the chromium ions, distinguishing it from other possible states like Cr³⁺ or Cr⁶⁺ webelements.commelscience.com. The precise energy of the edge is also influenced by the coordination environment and the nature of the ligands (in this case, iodide ions) stanford.edu.
X-ray Magnetic Circular Dichroism (XMCD) is an element-specific magnetic characterization technique that measures the difference in absorption of left and right circularly polarized X-rays in a magnetized sample wikipedia.org. This technique allows for the separate determination of the spin and orbital contributions to the total magnetic moment of an element through the application of sum rules aps.orgresearchgate.netucdavis.edu.
In the case of 3d transition metals like chromium, XMCD measurements are typically performed at the L₂,₃ edges, which correspond to the excitation of a 2p electron to an empty 3d state wikipedia.org. By analyzing the integrated intensities of the XMCD signals at these edges, one can quantitatively determine the orbital magnetic moment (mₗ) and the spin magnetic moment (mₛ) of the chromium atoms in CrI₂ aps.orgpsi.ch. Such measurements are crucial for understanding the magnetic anisotropy and the microscopic origins of magnetism in this material. While specific XMCD studies on CrI₂ are not widely reported, the methodology has been successfully applied to other chromium-containing magnetic materials, demonstrating its capability to probe these fundamental magnetic properties aps.orgresearchgate.net.
Resonance Spectroscopic Techniques for this compound
Resonance spectroscopy methods are fundamental in studying paramagnetic species like chromium(II) compounds by probing the energy levels of electron and nuclear spins in the presence of a magnetic field.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a primary technique for studying materials with unpaired electrons. wikipedia.org The high-spin chromium(II) ion, with its d⁴ electron configuration, has a total electron spin of S=2, making it an "EPR-active" but often challenging non-Kramers ion to study. Conventional EPR spectroscopy is less successfully applied to such integer-spin systems, often requiring high-frequency and high-field EPR (HFEPR) to observe the broad signals characteristic of these ions. nih.govresearchgate.net
The magnetic properties of an S=2 ion are described by a spin Hamiltonian, which includes Zeeman and zero-field splitting (ZFS) terms. The ZFS parameters, D (axial) and E (rhombic), describe the splitting of the spin sublevels in the absence of an external magnetic field and are highly sensitive to the symmetry of the metal ion's coordination environment.
Detailed studies on [Cr(D₂O)₆]²⁺ complexes within Tutton's salts provide a key example of characterizing a high-spin d⁴ system. acs.org Inelastic neutron scattering and multifrequency EPR experiments on these complexes allowed for a precise determination of the ZFS parameters. acs.org The results revealed a significant temperature dependence of both D and E, reflecting dynamic changes in the stereochemistry of the complex. acs.org
Table 1: Spin Hamiltonian Parameters for [Cr(D₂O)₆]²⁺ in Ammonium Tutton's Salt at Different Temperatures
| Temperature (K) | Axial ZFS Parameter (D) (cm⁻¹) | Rhombic ZFS Parameter (E) (cm⁻¹) |
|---|---|---|
| 10 | -2.454 | 0.087 |
| 250 | -2.29 | 0.16 |
Data sourced from experimental studies on chromium(II) Tutton's salts. acs.org
These data are crucial for understanding the electronic ground state and magnetic anisotropy of Cr(II) in various ligand fields, including that provided by iodide ions in CrI₂.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation of diamagnetic compounds. However, its application to paramagnetic species such as solution-state chromium(II) iodide complexes is severely complicated by the presence of unpaired electrons. du.ac.in The interaction between the unpaired electrons and the nuclei under investigation leads to several effects that often render standard high-resolution NMR spectra unobservable or difficult to interpret. nih.govresearchgate.net
The primary challenges include:
Extreme Signal Broadening: The fluctuating magnetic field generated by the unpaired electrons of the Cr(II) center provides a very efficient mechanism for nuclear spin relaxation. This leads to extremely short relaxation times (T₁ and T₂) and, consequently, very broad NMR signals, which may be broadened into the baseline. nih.gov
Large Hyperfine Shifts: The coupling between the electron spin and the nuclear spin (hyperfine interaction) can cause very large shifts in the NMR resonance frequencies, moving them far outside the typical spectral window for diamagnetic compounds. acs.org These paramagnetic shifts can be so extensive that detecting the signals requires a very large spectral width and makes uniform excitation difficult. nih.gov
While specialized paramagnetic NMR techniques exist, they are often applied to systems with more favorable electronic relaxation rates. researchgate.net For many Cr(II) complexes, the electron relaxation rates are not in the optimal range, making them poor candidates for high-resolution NMR studies in solution. nih.gov Consequently, NMR is generally not a feasible method for routine structural characterization of solution-state chromium(II) iodide complexes.
Optical and Vibrational Spectroscopy of this compound Compounds
Optical and vibrational spectroscopic methods probe the electronic transitions and molecular vibrations within a compound, providing essential information on bonding, structure, and electronic energy levels.
Infrared (IR) spectroscopy investigates the absorption of IR radiation corresponding to the vibrational modes of a molecule. For a simple inorganic compound like this compound, IR spectroscopy is particularly useful for studying metal-halogen stretching and bending frequencies.
High-temperature IR spectroscopy has been used to study the vapors over chromium(II) diiodide. iaea.org These studies identified absorption bands corresponding to both monomeric CrI₂ molecules and dimeric (CrI₂)₂ species in the gas phase. iaea.org The assignment of these bands is consistent with a linear D∞h geometry for the gaseous CrI₂ monomer. iaea.org
Table 2: Vibrational Frequencies of Gaseous this compound
| Species | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| CrI₂ (monomer) | Asymmetric Stretch (ν₃) | 319.7 |
| CrI₂ (monomer) | Bending (ν₂) | ~40 (tentative) |
| (CrI₂)₂ (dimer) | Metal-Iodine Stretch | ~280 |
Data obtained from high-temperature infrared spectroscopy of the vapor phase over CrI₂. iaea.org
These vibrational data are fundamental for calculating thermodynamic quantities and understanding the bonding forces within the molecule. iaea.org
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. For transition metal complexes, this technique is primarily used to study d-d electronic transitions. libretexts.org
The chromium(II) ion has a d⁴ electron configuration. In a perfectly octahedral ligand field, the high-spin ground state is ⁵E₉. According to theory, this configuration should give rise to a single spin-allowed electronic transition, ⁵E₉ → ⁵T₂₉. fiveable.me However, due to the Jahn-Teller theorem, degenerate electronic states in non-linear molecules are unstable, and Cr(II) complexes are almost always significantly distorted from ideal octahedral geometry. This distortion (typically tetragonal) lifts the degeneracy of the orbitals, leading to a more complex spectrum with multiple possible transitions, usually observed as a single, broad, and often split absorption band in the visible or near-infrared region. illinois.edu
These d-d transitions are formally forbidden by the Laporte selection rule, which results in them having low molar absorptivity (ε) values and appearing as weak absorption bands. libretexts.org The color of Cr(II) compounds is a direct consequence of these transitions. For example, hydrated chromium(II) salts are typically blue, indicating strong absorption of light in the yellow-orange-red portion of the spectrum. In addition to d-d bands, more intense charge-transfer (CT) bands, arising from electron transitions between metal- and ligand-based orbitals, may appear in the UV region. csbsju.edu
Coordination Chemistry of Divalent Chromium Iodide
Electronic Configuration and Coordination Geometries of Chromium(II) Iodide Systems
The properties of chromium(II) iodide and its complexes are fundamentally dictated by the electron configuration of the central metal ion. This configuration directly influences the preferred coordination geometries and the structural distortions observed in these systems.
The chromium atom has a ground-state electron configuration of [Ar] 3d⁵ 4s¹. This configuration is an exception to the general trend of filling orbitals, as a half-filled d-subshell (3d⁵) provides additional stability. stackexchange.comyoutube.comncert.nic.inkhanacademy.org When chromium is oxidized to the +2 state, it loses the 4s electron and one 3d electron, resulting in an [Ar] 3d⁴ configuration. umb.edu This d⁴ configuration is paramount to the chemistry of Cr(II).
In the presence of ligands, the five degenerate d-orbitals split into different energy levels. For an octahedral complex, they split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org For a high-spin d⁴ ion like Cr(II) in an octahedral field, the electron configuration is t₂g³ eg¹. umb.edu The single electron in the energetically unfavorable and degenerate eg orbitals leads to significant instability, which the molecule alleviates through geometric distortion. bpchalihacollege.org.infiveable.me This electronic arrangement also makes Cr(II) compounds potent reducing agents, as the ion can readily lose a d-electron to achieve the more stable d³ configuration of Cr(III). libretexts.orgmelscience.com
Chromium(II) complexes exhibit a variety of coordination geometries, with the specific geometry being influenced by the nature of the ligands and the solid-state packing forces. researchgate.net
Octahedral Geometry: This is a common coordination mode for Cr(II). In the solid state, anhydrous chromium(2+) diiodide (CrI₂) adopts the cadmium iodide (CdI₂) crystal structure. In this structure, each chromium(II) center is surrounded by six iodide ligands in a distorted octahedral arrangement. wikipedia.org The octahedra share edges to form infinite sheets. Hydrated chromium(II) iodide, formed by treating chromium powder with hydroiodic acid, contains the blue hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, which also has an octahedral geometry, albeit a distorted one. wikipedia.org
Square Pyramidal Geometry: Five-coordinate complexes with a square pyramidal geometry are also known for chromium(II). researchgate.net This geometry can arise from the loss of one ligand from an octahedral complex or through the use of specific chelating ligands that favor this arrangement.
Square Planar Geometry: While less common for high-spin d⁴ ions, square planar coordination can be enforced by certain ligands. This geometry would result in a significant splitting of the d-orbitals, often leading to a low-spin (and diamagnetic) electron configuration.
The diversity in coordination geometries for Cr(II) is a direct consequence of its d⁴ electronic structure and its susceptibility to structural distortions.
| Coordination Geometry | Example Compound/Ion | Description |
|---|---|---|
| Distorted Octahedral | Anhydrous CrI₂ | Each Cr(II) ion is coordinated to six iodide ions in a layered crystal lattice. The octahedra are distorted due to the Jahn-Teller effect. wikipedia.org |
| Octahedral | [Cr(H₂O)₆]²⁺ | The hexaaquachromium(II) ion features a central chromium ion surrounded by six water molecules. This complex is also subject to Jahn-Teller distortion. |
| Square Pyramidal | [Cr(C₆H₁₀NO₄)₂Cl]⁻ | An example of a five-coordinate Cr(II) complex with a geometry close to ideal square-pyramidal. researchgate.net |
This degeneracy leads to a strong Jahn-Teller distortion. bpchalihacollege.org.in The distortion typically manifests as an elongation or compression along one of the axes of the octahedron. Most commonly, an elongation along the z-axis is observed (a "z-out" distortion). bpchalihacollege.org.inlibretexts.org This elongation lowers the energy of the dz² orbital and raises the energy of the dx²-y² orbital, thereby removing the electronic degeneracy and stabilizing the complex. libretexts.org In CrI₂, this effect is significant, leading to a highly distorted coordination sphere for the chromium ion. wikipedia.org A similar strong, static Jahn-Teller distortion has been characterized in other Cr(II) complexes, such as [Cr(CH₃CN)₆]²⁺, where there is a clear elongation of the axial bonds compared to the equatorial bonds. nih.gov
Ligand Field Theory and Electronic Transitions in this compound Complexes
Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure and bonding in coordination complexes. wikipedia.org It considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. In an octahedral complex of Cr(II), the six iodide ligands split the d-orbitals into the t₂g and eg sets. The energy separation between these sets is known as the ligand field splitting parameter, Δo.
Iodide (I⁻) is considered a weak-field ligand, meaning it causes a relatively small Δo. mit.edu This small energy gap allows electrons to occupy the higher-energy eg orbitals before pairing up in the t₂g orbitals, resulting in a high-spin complex, which is characteristic of most Cr(II) compounds. umb.edu
The color of transition metal complexes arises from electronic transitions between the split d-orbitals. When the complex absorbs light of a specific energy, an electron is promoted from a lower-energy orbital to a higher-energy one. For a high-spin d⁴ complex, the lowest energy spin-allowed transition corresponds to the excitation of an electron from the t₂g set to the empty eg orbital. The energy of this transition is related to Δo. Because iodide is a weak-field ligand, Δo is small, meaning the complex will absorb low-energy light (longer wavelengths). mit.edu This results in the transmission or reflection of light at the higher-energy (blue-violet) end of the spectrum, which is consistent with the observed blue color of hydrated Cr(II) salts. umb.edumelscience.com
Redox Chemistry and Electron Transfer Processes Involving this compound
The redox chemistry of chromium is rich, with accessible oxidation states ranging from +2 to +6. umb.edu The Cr(II)/Cr(III) couple is particularly important in aqueous and non-aqueous media.
Chromium(II) compounds are powerful reducing agents, readily undergoing oxidation to the more stable chromium(III) state. melscience.com The Cr(III) ion has a d³ (t₂g³) configuration, which is particularly stable in an octahedral field because the half-filled t₂g subshell confers extra stability (known as Ligand Field Stabilization Energy). The oxidation of Cr(II) to Cr(III) is often rapid, especially in the presence of oxidizing agents like atmospheric oxygen. libretexts.org
The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V. This negative value indicates that Cr(II) is easily oxidized. In an iodide environment, the mechanism of electron transfer can be complex. The iodide ion itself can be oxidized to iodine (I₂), although this requires a stronger oxidizing agent. The primary process involving Cr(II) iodide is typically the oxidation of the metal center:
Cr²⁺ → Cr³⁺ + e⁻
In aqueous solutions, this reaction happens quickly. For example, blue solutions of [Cr(H₂O)₆]²⁺ are rapidly oxidized by air to green Cr(III) species. libretexts.org The mechanism of this oxidation can proceed through an outer-sphere or inner-sphere electron transfer pathway, depending on the nature of the oxidizing agent and the ligands coordinated to the chromium ion. The presence of iodide ligands can influence the rate of these electron transfer reactions.
Role of Chromium(2+) Iodide as a Reducing Agent in Chemical Transformations
Chromium(II) iodide, like other chromium(II) reagents, serves as a potent reducing agent in various chemical transformations, particularly in organic synthesis. The reducing power of the Cr(II) ion is central to these reactions, which often involve the one-electron reduction of organic substrates.
Chromium(II) reagents are known to participate in radical reactions that are mechanistically similar to those involving other single-electron transfer reagents like samarium(II) iodide. libretexts.org A common application of chromium(II) complexes is in the reduction of organic halides (R-X). The reaction with an alkyl halide can generate an alkyl radical (R•), which can then undergo further reactions such as cyclization or reaction with another chromium(II) species to form an organochromium compound. libretexts.orgresearchgate.net This transient organochromium species can then undergo further transformations, such as elimination reactions. libretexts.org
The general mechanism for the reduction of an organic halide by two equivalents of a Cr(II) species can be outlined as follows:
First single-electron transfer: Cr(II) + R-X → Cr(III)X + R•
Second single-electron transfer: Cr(II) + R• → [Cr(III)-R]
In these transformations, the chromium(II) center is oxidized to the more stable chromium(III) state. The iodide ion in chromium(II) iodide can play a significant role, potentially participating as a bridging ligand in the electron transfer process, which is discussed in more detail in the following section.
Examination of Bridged Activated Complex Mechanisms in Chromium(II) Oxidation
The oxidation of chromium(II) often proceeds through an inner-sphere electron transfer (IS-ET) mechanism, a process extensively studied by Henry Taube. libretexts.orgwikipedia.org This mechanism is characterized by the formation of a bridged activated complex where a ligand is simultaneously bonded to both the oxidant and the reductant, facilitating the transfer of an electron.
In the context of chromium(II) iodide, the iodide ion is an excellent candidate to act as a bridging ligand. Possessing multiple lone pairs of electrons, an iodide ligand attached to an oxidant can form a covalent bridge with the chromium(II) ion. wikipedia.orglibretexts.org This creates a conduit through which an electron is transferred from the Cr(II) center to the oxidant. libretexts.orglibretexts.org
A classic example illustrating this mechanism is the reduction of [Co(NH₃)₅Cl]²⁺ by [Cr(H₂O)₆]²⁺. In this reaction, the chloride ion bridges the cobalt and chromium centers, forming a transient intermediate, [(NH₃)₅Co-Cl-Cr(H₂O)₅]⁴⁺. Following the electron transfer from Cr(II) to Co(III), the resulting Cr(III) and Co(II) complex dissociates. A key observation is the transfer of the chloride ligand from the cobalt to the chromium center, yielding [CrCl(H₂O)₅]²⁺ and [Co(H₂O)₆]²⁺ (after the labile Co(II) complex exchanges its ammine ligands for water). wikipedia.org
This ligand transfer is a hallmark of the inner-sphere mechanism. The rate of these reactions is highly dependent on the nature of the bridging ligand. For halide bridges, the rate of electron transfer generally follows the order I⁻ > Br⁻ > Cl⁻. youtube.com The higher polarizability and better bridging ability of iodide make it a particularly effective mediator for inner-sphere electron transfer, leading to significantly faster reaction rates compared to other halides. libretexts.orglibretexts.orgyoutube.com Therefore, in reactions involving chromium(II) iodide, the oxidation of the chromium center is often accelerated via an iodide-bridged activated complex.
Formation and Reactivity of Specific Chromium(II) Iodide Complexes
Synthesis and Characterization of Macrocyclic and Nitrogen-Donor Ligand Complexes of Chromium(II) Iodide
The synthesis of chromium(II) complexes requires anaerobic conditions due to the high sensitivity of the Cr(II) ion to oxidation. surrey.ac.uk A variety of complexes with macrocyclic and nitrogen-donor ligands have been prepared, often starting from simple chromium(II) salts like chromium(II) chloride, bromide, or iodide.
Synthesis: The general approach to synthesizing these complexes involves the reaction of a chromium(II) halide salt with the desired ligand in a suitable deoxygenated solvent. For instance, chromium(II) complexes with substituted pyridines and 2,2'-dipyridylamine (B127440) have been prepared. The resulting halide complexes, such as [Cr(2,2'-dipyridylamine)₂I₂], typically exhibit a distorted octahedral geometry. surrey.ac.uk The preparation of macrocyclic complexes can sometimes be achieved through template methods or by direct reaction of the pre-formed macrocycle with a labile chromium(II) precursor, such as an anhydrous chromium(II) acetate, followed by anion exchange to introduce the iodide. core.ac.uk
Characterization: Once synthesized, these complexes are characterized using a range of physicochemical techniques, also performed under anaerobic conditions. surrey.ac.uk
Spectroscopy: Infrared (IR) and UV-visible spectroscopy are used to probe the coordination environment of the chromium ion and the binding of the ligands. core.ac.uk
Magnetic Susceptibility: Measurements of magnetic susceptibility over a range of temperatures help determine the electronic structure (high-spin or low-spin) and magnetic behavior (paramagnetism or antiferromagnetism) of the complex. surrey.ac.ukcore.ac.uk
The table below summarizes typical characterization data for a hypothetical octahedral Chromium(II) iodide complex with a generic tetradentate nitrogen-donor ligand (L).
| Property | Typical Finding | Implication |
| Geometry | Distorted Octahedral | Consistent with the d⁴ electronic configuration of Cr(II), which is subject to Jahn-Teller distortion. |
| Magnetic Moment | ~4.8 - 5.0 µB | Indicates a high-spin Cr(II) center with four unpaired electrons. |
| IR Spectroscopy | Shifts in ligand C=N or N-H stretching frequencies | Confirms coordination of the nitrogen-donor ligand to the chromium center. |
| UV-Vis Spectroscopy | d-d transitions observed in the visible region | Provides information about the ligand field splitting around the Cr(II) ion. |
Investigation of Dinuclear and Polymeric Iodide-Coordinated Chromium(II) Structures
Chromium(II) iodide in its solid, anhydrous state adopts a polymeric structure. wikipedia.org It crystallizes in the cadmium iodide (CdI₂) layered lattice structure. wikipedia.org In this arrangement, each chromium(II) center is octahedrally coordinated by six iodide ions. These iodide ions act as bridging ligands, connecting adjacent chromium centers to form extended two-dimensional sheets. wikipedia.org This polymeric nature is a common feature among many metal diiodides. The octahedral coordination sphere around the d⁴ Cr(II) ion in this structure is significantly distorted due to the Jahn-Teller effect. wikipedia.org
In addition to the simple binary iodide, iodide ions can also act as bridging ligands (μ-I) to form dinuclear or polynuclear chromium(II) complexes, especially in the presence of other terminal ligands. The nomenclature for such structures indicates the bridging ligand with the Greek letter μ. For example, a hypothetical dinuclear complex might be named di-μ-iodido-bis[...chromium(II)]. stackexchange.com While halide complexes of Cr(II) with ligands like 2,2'-dipyridylamine can have monomeric distorted octahedral structures, other related complexes with pseudohalides like thiocyanate (B1210189) are known to form polymeric structures with bridging ligands. surrey.ac.uk The tendency of iodide to bridge between metal centers suggests that dinuclear or polymeric iodide-bridged structures are a significant feature of chromium(II) iodide coordination chemistry. nih.gov
Stability and Reactivity of Aqueous Chromium(II) Iodide Complexes
A hydrated form of chromium(II) iodide can be synthesized by the reaction of chromium metal powder with concentrated hydroiodic acid. wikipedia.org This reaction produces a characteristic blue solution containing the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, with iodide as the counter-ion. wikipedia.org
Stability: The aqueous chromium(II) ion is thermodynamically unstable with respect to oxidation. It is a very strong reducing agent and is rapidly oxidized to the more stable chromium(III) state by atmospheric oxygen. homescience.netlibretexts.org Therefore, solutions of chromium(II) iodide must be rigorously protected from air to prevent this rapid oxidation. libretexts.org In aqueous solutions, the Cr³⁺ ion is more stable than Cr²⁺ due to its higher hydration energy, which results from its smaller size and greater charge. doubtnut.com
Mechanistic Studies of Chromium 2+ Diiodide Reactions
Oxidation Reaction Mechanisms Involving Chromium(2+) Diiodide
The Chromium(II) ion (Cr²⁺) is a powerful reducing agent, readily undergoing oxidation to the more stable Chromium(III) (Cr³⁺) state. p2infohouse.orgnmfrc.org This inherent reactivity drives its role in a variety of oxidative mechanisms.
The d⁴ configuration of the Cr²⁺ ion makes it susceptible to oxidation. wikipedia.org Solutions containing the Cr²⁺ ion are easily oxidized by atmospheric oxygen, necessitating the exclusion of air during reactions to preserve the compound. p2infohouse.org While detailed kinetic studies specifically on the oxidation of solid this compound by molecular oxygen are not extensively documented, the general mechanism involves the transfer of electrons from the chromium center to the oxidizing agent.
Studies on the reactions of superoxometal complexes with iodide ions provide insight into the oxidative behavior within chromium-containing systems. A Chromium(III)-superoxo complex, [(Cl)(TMC)CrIII(O₂)]⁺, has been shown to participate in oxygen atom transfer reactions. rsc.org In acidic conditions, superoxometal complexes, including those of chromium, react with iodide ions according to the general stoichiometry: L(H₂O)MOO²⁺ + 3I⁻ + 3H⁺ → L(H₂O)MOH²⁺ + 1.5I₂ + H₂O nih.gov
For the aqueous chromium superoxo complex, Cr(aq)OO²⁺, the reaction with iodide ions follows a specific rate law: -d[Cr(aq)OO²⁺]/dt = k[Cr(aq)OO²⁺][I⁻][H⁺], with a rate constant k = 93.7 M⁻² s⁻¹ at 25°C. nih.gov
The proposed mechanism for this reaction involves the protonation of the superoxo complex, which then precedes the reaction with the iodide ion. nih.gov This acid-catalyzed pathway underscores the role of protons in facilitating the oxidation of iodide by the chromium superoxo species. nih.gov
The electrochemical oxidation of chromium species provides a framework for understanding the processes at electrode surfaces. The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V, indicating that Cr²⁺ is a strong reducing agent and is readily oxidized. p2infohouse.org
Studies on the anodic dissolution of metallic chromium show a mechanism involving the oxidation of Cr⁰ to Cr²⁺. p2infohouse.orgnmfrc.org Further electrochemical oxidation of Cr(II) species at an electrode surface would proceed to the stable Cr(III) state. In alkaline solutions, the electrochemical oxidation of chromium can ultimately lead to the formation of chromate (B82759) (CrO₄²⁻), a Cr(VI) species. xmu.edu.cn The process is believed to occur through sequential oxidation steps, potentially involving a Cr(OH)₃ intermediate. xmu.edu.cn Thus, at an electrode surface, Chromium(II) would be oxidized to Chromium(III) via the reaction: Cr²⁺ → Cr³⁺ + e⁻. Under specific conditions of potential and pH, further oxidation to higher oxidation states like Cr(VI) is possible. xmu.edu.cn
Reduction Reaction Mechanisms Catalyzed or Mediated by this compound
Chromium(II) salts are effective reagents for mediating reduction reactions in organic synthesis, often exhibiting high chemoselectivity and stereoselectivity. wikipedia.org
The reaction is not limited to aldehydes; ketones can also be used, although they react more slowly. wikipedia.org This difference in reactivity allows for the chemoselective transformation of aldehydes in the presence of ketone functionalities. youtube.com Beyond olefination, chromium(II) reagents have been employed in other reductive couplings, such as pinacol (B44631) couplings, where two carbonyl compounds are joined to form a diol. gu.se
The mechanism proceeds through several distinct steps:
Oxidative Addition and Formation of a Geminal Dichromium Intermediate : The reaction begins with the haloform reacting with two equivalents of the chromium(II) salt. The chromium(II) is oxidized to chromium(III), generating a reactive geminal dichromium species. nrochemistry.comyoutube.comwikipedia.org This intermediate is considered the active nucleophile in the reaction. chem-station.com
Nucleophilic Addition : The geminal dichromium complex is nucleophilic and attacks the carbonyl group of the aldehyde in a 1,2-addition. nrochemistry.comyoutube.com This step forms a β-oxychromium species. chemistry-reaction.com
Elimination : In the final step, both chromium-bearing groups participate in an elimination reaction to form the alkene. nrochemistry.comwikipedia.org The stereochemistry of this elimination is driven by the steric bulk of the chromium groups and the substituents on the reacting carbon atoms, which favors an anti-elimination pathway. youtube.comwikipedia.org This anti-elimination is responsible for the characteristic E-configuration of the resulting double bond. wikipedia.org
Interactive Data Table: Substrate Reactivity in Takai Olefination
| Haloform | Relative Reactivity | Typical Product Stereoselectivity |
| Iodoform (B1672029) (CHI₃) | Highest | E-alkene wikipedia.org |
| Bromoform (CHBr₃) | Intermediate | E-alkene wikipedia.org |
| Chloroform (CHCl₃) | Lowest | Highest E-selectivity nrochemistry.com |
Substitution Reaction Kinetics and Pathways for this compound
Investigation of Ligand Substitution Mechanisms (Associative, Dissociative)
Ligand substitution reactions in coordination complexes proceed primarily through two fundamental pathways: associative and dissociative mechanisms. libretexts.org An associative (A) mechanism is a two-step process where the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, followed by the departure of the leaving group. wikipedia.org Conversely, a dissociative (D) mechanism involves the initial cleavage of the bond between the metal and the leaving group, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. differencebetween.com
For octahedral complexes like those formed by Cr(II), the dissociative pathway is generally more common than the associative one. slideshare.net The associative mechanism would require the formation of a sterically crowded seven-coordinate intermediate, which is often energetically unfavorable. The high-spin d⁴ configuration of Cr(II) makes it particularly prone to rapid ligand exchange. libretexts.org The Jahn-Teller effect causes a tetragonal distortion, weakening the axial metal-ligand bonds and thus facilitating a dissociative pathway for substitution. libretexts.orgwikipedia.org The rate-determining step in a dissociative mechanism is the breaking of the metal-leaving group bond, and the reaction rate is primarily dependent on the concentration of the initial complex. differencebetween.com
| Characteristic | Associative (A) Mechanism | Dissociative (D) Mechanism |
|---|---|---|
| Rate-Determining Step | Formation of a new bond with the incoming ligand | Cleavage of the bond to the leaving group |
| Intermediate Coordination Number | Increased (e.g., 7 for an initial 6-coordinate complex) | Decreased (e.g., 5 for an initial 6-coordinate complex) |
| Kinetic Profile | Second-order rate law: Rate = k[Complex][Incoming Ligand] | First-order rate law: Rate = k[Complex] |
| Influence of Incoming Ligand | Rate is sensitive to the nature and concentration of the incoming ligand | Rate is largely independent of the incoming ligand |
| Activation Entropy (ΔS‡) | Typically negative, indicating an increase in order in the transition state | Typically positive, indicating an increase in disorder in the transition state |
Studies of Chromium(II)-Catalyzed Substitution Reactions of Iodide Ions
Chromium(II) ions are effective catalysts for ligand substitution reactions in kinetically inert chromium(III) complexes. A notable example is the chromium(II)-catalyzed substitution of iodide in the iodopentaaquochromium(III) ion, [Cr(H₂O)₅I]²⁺. acs.org The inertness of the Cr(III) complex is overcome by a catalytic cycle involving an inner-sphere electron transfer mechanism.
In this process, the Cr(II) catalyst reacts with the [Cr(H₂O)₅I]²⁺ complex. The iodide ion acts as a bridging ligand, facilitating the transfer of an electron from the Cr(II) center to the Cr(III) center. This results in the formation of a transient dinuclear intermediate, [(H₂O)₅Cr-I-Cr(H₂O)₅]⁴⁺.
This catalytic pathway significantly accelerates the aquation and substitution of the iodide ligand compared to the uncatalyzed reaction. acs.org The efficiency of the catalysis depends on the ability of the halide to bridge the two chromium centers.
| Reactant Complex | Catalyst | Rate Law | Proposed Mechanism |
|---|---|---|---|
| [Cr(H₂O)₅I]²⁺ | Cr²⁺(aq) | Rate = k[Cr(H₂O)₅I²⁺][Cr²⁺] | Inner-sphere electron transfer with iodide bridge |
| [Cr(H₂O)₅Br]²⁺ | Cr²⁺(aq) | Rate = k[Cr(H₂O)₅Br²⁺][Cr²⁺] | Inner-sphere electron transfer with bromide bridge |
| [Cr(H₂O)₅Cl]²⁺ | Cr²⁺(aq) | Rate = k[Cr(H₂O)₅Cl²⁺][Cr²⁺] | Inner-sphere electron transfer with chloride bridge |
Advanced Materials Science Applications of Chromium 2+ Diiodide Based Systems
Two-Dimensional (2D) Magnetic Materials Derived from Chromium(2+) Diiodide
The exploration of 2D magnetic materials has uncovered a range of fascinating physical phenomena and potential technological applications. This compound is a key material in this class, offering a platform to investigate the interplay between magnetic couplings and interlayer van der Waals interactions jos.ac.cnresearchgate.net.
A counter-intuitive finding of significant interest is that the ground state of a free-standing monolayer of this compound is antiferromagnetic (AFM) jos.ac.cnresearchgate.net. This is in contrast to its bulk form, which possesses macroscopic ferromagnetic ordering jos.ac.cnresearchgate.net. First-principles calculations have been instrumental in demonstrating this property jos.ac.cnresearchgate.net.
The stable monolayer of CrI2 adopts a 1T phase configuration, where each chromium atom is coordinated with six iodine atoms jos.ac.cn. In this arrangement, the spins of the chromium atoms align in a striped antiferromagnetic order aps.org. Specifically, ferromagnetic spin chains are formed, and the coupling between adjacent chains is antiferromagnetic aps.org. This robust antiferromagnetic nature makes monolayer CrI2 a candidate for building blocks in flexible 2D antiferromagnetic spintronic devices jos.ac.cn. The origin of this magnetic ordering is linked to the Jahn-Teller effect, which also dictates its ferroelastic properties aps.org.
| Property | Value/Description |
|---|---|
| Magnetic Ground State (Monolayer) | Antiferromagnetic (AFM) jos.ac.cnresearchgate.net |
| Magnetic Ground State (Bulk) | Ferromagnetic (FM) jos.ac.cnresearchgate.net |
| Crystal Phase (Monolayer) | 1T phase jos.ac.cn |
| AFM Configuration | Striped, with ferromagnetic chains coupled antiferromagnetically aps.org |
| Origin of Ferroelasticity | Jahn-Teller effect aps.org |
Van der Waals heterostructures, created by stacking different 2D materials, are a cornerstone for designing novel electronic and spintronic devices acs.orgarxiv.orgnih.gov. Heterostructures incorporating CrI2 are particularly promising for spintronics and magnonics acs.orgruc.edu.cnnih.gov.
A notable example is the fabrication of 2D magnetic lateral heterostructures composed of single-layer CrI2 and CrI3 acs.orgruc.edu.cnnih.gov. These structures can be grown with nearly atomically seamless boundaries using techniques like molecular beam epitaxy acs.orgruc.edu.cnnih.gov. These heterojunctions exhibit unique properties at their interfaces:
Spin-Polarized Boundary States : Density functional theory calculations combined with scanning tunneling spectroscopy reveal the existence of spin-polarized ground states localized at the boundary between the CrI2 and CrI3 regions acs.orgruc.edu.cnnih.gov.
One-Dimensional Spin Channels : The interfaces, which can be of zigzag or armchair types, act as 1D semiconducting nanowires acs.orgnih.govruc.edu.cn. These boundaries can serve as one-dimensional spin channels, a crucial component for spintronic devices acs.orgruc.edu.cn.
Spatial Charge Separation : In CrI2/CrI3 superlattices, a robust spatial separation of charge carriers can occur rsc.org. Under excitation, holes tend to accumulate in the CrI2 region, while 100% spin-polarized electrons gather in the CrI3 part, a phenomenon with direct applications in spintronics rsc.org.
These unique properties make such heterostructures ideal platforms for studying spin-related physics in reduced dimensions and for designing advanced spintronic devices acs.orgruc.edu.cnnih.gov.
The magnetic properties of chromium iodides are highly dependent on the number of layers. While monolayer CrI2 is antiferromagnetic, the interlayer magnetic interaction remains antiferromagnetic in few-layer scenarios as well jos.ac.cnresearchgate.net. This persistence of AFM coupling in few-layer CrI2 makes it an ideal system for studying the relationship between magnetic couplings and van der Waals interactions jos.ac.cnresearchgate.net.
However, there is a predicted transition to a ferromagnetic state as the layer thickness increases, driven by the interlayer van der Waals interactions researchgate.net. This layer-dependent magnetism allows for the tuning of magnetic properties by simply controlling the thickness of the material. Furthermore, the magnetic coupling can be manipulated through external stimuli. For instance, theoretical studies show that applying tensile strain to a CrI2 monolayer can destabilize the antiferromagnetic coupling, indicating that mechanical manipulation can be a viable method to control its magnetic state researchgate.net. This tunability is a key feature for designing functional magnetic materials for spintronic applications rsc.orgresearchgate.net.
This compound in Spintronic and Magnonic Device Design
The unique characteristics of CrI2, such as its 2D antiferromagnetism and semiconducting nature, position it as a valuable component for the next generation of spintronic and magnonic devices jos.ac.cnresearchgate.netruc.edu.cn.
Designing spin-polarized systems involves creating materials or devices where electron spins can be controlled and manipulated. CrI2 offers several principles for achieving this:
Intrinsic Antiferromagnetism : The stable AFM ground state in monolayer and few-layer CrI2 provides a basis for antiferromagnetic spintronics, which promises devices that are robust against external magnetic fields and can operate at higher speeds jos.ac.cn.
Heterostructure Engineering : As seen in CrI2/CrI3 systems, creating lateral heterostructures allows for the generation of spin-polarized states localized at interfaces ruc.edu.cnnih.gov. The junction between the antiferromagnetic CrI2 and the ferromagnetic CrI3 creates a sharp magnetic boundary that can be used to filter or inject spin-polarized currents ruc.edu.cnrsc.org.
Spatial Spin and Charge Separation : The ability of CrI2/CrI3 superlattices to spatially separate holes and spin-polarized electrons is a powerful design principle rsc.org. This allows for the creation of distinct regions for charge and spin transport within a single material system, enabling complex device architectures rsc.org.
Strain Engineering : The magnetic order of CrI2 can be tuned by applying mechanical strain researchgate.net. This principle allows for dynamic control over the magnetic state, potentially enabling devices where magnetism is switched on or off mechanically researchgate.net.
| Design Principle | Mechanism in CrI2-Based Systems | Potential Application |
|---|---|---|
| Intrinsic Antiferromagnetism | Stable AFM ground state in monolayer and few-layer CrI2. jos.ac.cnresearchgate.net | Robust, high-speed spintronic devices. |
| Heterostructure Engineering | Creation of lateral junctions (e.g., CrI2/CrI3) with localized spin-polarized states. ruc.edu.cnnih.govrsc.org | Spin filters, spin injectors, 1D spin channels. acs.orgruc.edu.cn |
| Strain Engineering | Tuning of magnetic coupling via mechanical strain. researchgate.net | Mechanically-switched magnetic devices. |
The novel properties of CrI2 and its heterostructures open up possibilities for a range of applications in nanoelectronics, spintronics, and magnonics.
2D Antiferromagnetic Spintronic Devices : The robust antiferromagnetism of monolayer and few-layer CrI2 makes it a prime candidate for antiferromagnetic spintronics jos.ac.cnresearchgate.net. These devices could lead to memory and logic elements that are more densely packed and faster than their ferromagnetic counterparts.
Spintronic Components : Lateral heterostructures like CrI2/CrI3 can function as fundamental components in spintronic circuits, such as spin-polarized nanowires and spin filters acs.orgrsc.org.
Multiferroic Systems : First-principles calculations suggest that monolayer CrI2 can exhibit multiferroicity, where ferroelasticity, ferroelectricity, and magnetism are coupled aps.org. This "interfacial triferroicity" could enable electrical manipulation of magnetic states, paving the way for highly efficient, nonvolatile random-access memories aps.org.
Skyrmion-Based Memory : The potential for CrI2 to host magnetic skyrmions, particularly when intercalated with elements like platinum, suggests applications in next-generation memory devices where data is stored in these topologically protected spin textures researchgate.netarxiv.org.
The continued investigation into this compound and the engineering of its properties through techniques like heterostructuring and strain are set to advance the capabilities of spin-based technologies rsc.orgresearchgate.netsemanticscholar.org.
Investigation of the Mott Phase in Two-Dimensional this compound
The exploration of two-dimensional (2D) materials has revealed a host of quantum phenomena, with the Mott insulator phase being of significant interest due to its strong electron-electron correlations. This compound (CrI₂), a transition metal dihalide, has emerged as a compelling candidate for studying Mott physics in the 2D limit. In this phase, strong Coulomb repulsion between electrons dominates over their kinetic energy, leading to an insulating state in a material that would otherwise be predicted to be metallic by conventional band theory.
Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in characterizing the electronic and magnetic properties of monolayer CrI₂. These calculations predict that 2D CrI₂ is a ferromagnetic Mott insulator. The magnetic ordering is a crucial aspect of its electronic structure, influencing the spin configuration and the nature of the insulating gap.
The insulating nature of 2D CrI₂ arises from the strong on-site Coulomb repulsion of the chromium d-electrons. This interaction splits the partially filled d-band into a filled lower Hubbard band and an empty upper Hubbard band, separated by a Mott-Hubbard gap. The magnitude of this band gap is a key parameter in determining the material's insulating properties and its potential for future electronic and spintronic applications.
Detailed research findings from computational materials science databases provide specific parameters for the predicted properties of two-dimensional this compound. These findings are crucial for understanding its behavior as a Mott insulator and for guiding experimental efforts to synthesize and characterize this novel 2D material.
| Property | Value | Notes |
|---|---|---|
| Magnetic Ordering | Ferromagnetic | Indicates alignment of electron spins. |
| Band Gap | 0.26 eV | Predicted by computational models. materialsproject.org |
| Crystal System | Monoclinic | Specifies the crystal lattice structure. materialsproject.org |
| Space Group | C2/m | Defines the symmetry of the crystal. materialsproject.org |
| Total Magnetization | 4.00 µB/f.u. | µB/f.u. = Bohr magnetons per formula unit. materialsproject.org |
Role of this compound in Metallurgical Processes for High-Purity Chromium Production (Van Arkel-De Boer Method)
The Van Arkel-De Boer process, also known as the iodide process, is a chemical transport reaction method used to produce high-purity metals. The fundamental principle of this process involves the formation of a volatile metal iodide at a lower temperature and its subsequent decomposition on a hot filament at a higher temperature, yielding the pure metal. This method has been successfully applied to the purification of metals like titanium and zirconium.
While the Van Arkel-De Boer process is a well-established technique for certain metals, its application for the production of high-purity chromium using this compound is not a widely documented or standard industrial process. The literature on chromium purification via this method is sparse, and often refers to the use of chromium(III) iodide (CrI₃) rather than chromium(II) diiodide.
In the context of chromium iodides, the process would theoretically involve the following steps:
Formation of a Volatile Chromium Iodide: Impure chromium metal would be reacted with iodine gas at a moderate temperature in a sealed vessel to form a volatile chromium iodide compound.
Transport and Decomposition: The gaseous chromium iodide would then diffuse to a heated filament, typically made of tungsten, operating at a significantly higher temperature. The high temperature of the filament would cause the chromium iodide to decompose, depositing high-purity chromium onto the filament. The released iodine would then be free to react with more of the impure chromium, continuing the cycle.
A significant challenge in applying this method to chromium is the stability and volatility of the different chromium iodides. For the process to be efficient, the chromium iodide formed must be sufficiently volatile to transport to the filament, and it must decompose at a temperature where the pure metal is deposited in a desirable form.
It is noteworthy that in the synthesis of high-purity chromium(III) iodide, a thermal decomposition step is employed to sublime out chromium(II) iodide as a means of purification before it is re-iodinated to form CrI₃. wikipedia.org This indicates that CrI₂ can be formed and sublimed under specific conditions, but it does not directly confirm its use as the primary transport agent in a Van Arkel-De Boer process for producing pure chromium metal.
The table below outlines the conceptual steps of the Van Arkel-De Boer process as it might be applied to chromium, based on the general principles of the method.
| Step | Process | Description | Reactants | Products |
|---|---|---|---|---|
| 1 | Formation | Impure chromium metal reacts with iodine gas at a lower temperature to form a volatile chromium iodide. | Cr (impure), I₂ | CrIₓ (gaseous) |
| 2 | Decomposition | The gaseous chromium iodide decomposes on a hot filament, depositing pure chromium. | CrIₓ (gaseous) | Cr (pure), I₂ |
Research Synthesis and Future Directions in Chromium 2+ Diiodide Studies
Methodologies for Synthesizing and Reviewing Academic Research on Chromium(2+) Diiodide
The synthesis of academic research on this compound, also known as chromous iodide, begins with a thorough understanding of its preparation methods. wikipedia.org Several established techniques exist for the synthesis of this inorganic compound. One common method involves the thermal decomposition of Chromium(III) iodide (CrI₃) at high temperatures. wikipedia.orgwikipedia.org Specifically, heating CrI₃ to 700 °C causes it to sublime, yielding the desired this compound. wikipedia.org Another approach is the reaction of chromium metal powder with concentrated hydroiodic acid, which produces a hydrated form of this compound, CrI₂(H₂O)n. wikipedia.org This hydrated complex can then be converted to other related complexes, for instance, with acetonitrile (B52724). wikipedia.org
A systematic review of academic literature requires a multi-step approach. The initial phase involves a comprehensive search of chemical databases and scholarly archives such as SciFinder, Reaxys, and Google Scholar, using keywords like "Chromium(II) iodide," "chromous iodide," and its CAS Number, 13478-28-9. wikipedia.org The retrieved literature should be categorized based on the research focus, such as:
Synthetic Methods: Papers detailing novel or optimized procedures for the preparation of CrI₂.
Structural Characterization: Studies focusing on the determination of its crystal structure, which is known to adopt the cadmium iodide motif with a distorted octahedral coordination geometry for the Cr(II) center. wikipedia.org
Reaction Chemistry: Research exploring the reactivity of CrI₂, including its use in organic synthesis and its dissociation in water as a strong electrolyte. ck12.orgbohrium.com
Physical Properties: Investigations into its magnetic, electronic, and thermodynamic properties.
Data extraction should be systematic, with key information such as reaction conditions, yields, characterization data (e.g., crystallographic data, spectroscopic signatures), and measured physical constants compiled for comparative analysis. This structured approach ensures a comprehensive synthesis of the existing knowledge and highlights gaps in the current understanding of this compound.
Table 1: Synthesis Methods for this compound
| Method | Reactants | Conditions | Product | Citation |
|---|---|---|---|---|
| Thermal Decomposition | Chromium(III) iodide (CrI₃) | Heated to 700 °C | This compound (CrI₂) | wikipedia.org |
Identification of Emerging Research Areas and Unexplored Phenomena in this compound Chemistry
While foundational knowledge of this compound exists, several emerging research areas promise to expand its scientific and technological relevance. A significant frontier lies in the exploration of its properties as a two-dimensional (2D) material. The related compound, Chromium(III) iodide, has been identified as one of the first 2D magnetic materials, with significant potential for spintronics applications. wikipedia.orgresearchgate.net Given that CrI₂ can be derived from CrI₃, a focused investigation into the synthesis and characterization of monolayer and few-layer CrI₂ is a logical and promising next step. The unique electronic configuration (d⁴) of the Cr²⁺ ion, which leads to a distorted coordination sphere, suggests that its 2D form could exhibit novel magnetic and electronic phenomena. wikipedia.org
Another burgeoning area is the expanded application of Chromium(II) reagents in complex organic synthesis. bohrium.com Reagents based on Chromium(II) are known for their high chemoselectivity and diastereoselectivity in C-C bond-forming reactions. bohrium.com The specific utility of this compound as a catalyst or reagent in novel transformations remains largely unexplored. Drawing parallels with other highly effective single-electron transfer reagents like samarium(II) iodide (SmI₂), which is widely used in the total synthesis of complex natural products, research into CrI₂-mediated reactions could unveil powerful new synthetic methodologies. nih.govnih.gov
Unexplored phenomena in CrI₂ chemistry include a detailed investigation of its solid-state physics, particularly its antiferromagnetic coupling and phase transitions at the nanoscale. wikipedia.org Furthermore, the kinetics and mechanisms of its reactions, both in inorganic and organic contexts, are not fully understood. For example, while it is known that the presence of chromous iodide can accelerate the dissolution of CrI₃ in water, the precise mechanism of this catalytic effect warrants further study. wikipedia.org
Table 2: Emerging Research Frontiers for this compound
| Research Area | Focus | Potential Impact |
|---|---|---|
| 2D Materials | Synthesis and characterization of monolayer/few-layer CrI₂. | Development of new materials for spintronics and quantum computing. dataintelo.com |
| Organic Synthesis | Use as a single-electron transfer reagent or catalyst in C-C bond formation. | Creation of novel, highly selective synthetic methods for complex molecules. bohrium.com |
| Solid-State Physics | Investigation of magnetic and electronic properties of CrI₂ nanostructures. | Fundamental understanding of magnetism in low-dimensional systems. |
Interdisciplinary Research Opportunities Involving this compound Systems
The unique properties of this compound position it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.
Chemistry and Materials Science/Physics: The most prominent interdisciplinary opportunity lies in the exploration of CrI₂ as a 2D material. This research requires close collaboration between synthetic inorganic chemists, who can develop methods for producing high-quality thin films and nanocrystals, and condensed matter physicists and materials scientists, who can characterize their electronic and magnetic properties and fabricate proof-of-concept spintronic devices. dataintelo.com
Inorganic and Organic Chemistry: The potential of CrI₂ in organic synthesis provides a rich area for collaboration. Inorganic chemists can focus on modifying the CrI₂ reagent, perhaps with various ligands, to tune its reactivity and selectivity. Organic chemists can then apply these novel reagents to challenging synthetic problems, such as the total synthesis of complex natural products, where other organometallic reagents may fail. bohrium.com
Computational and Experimental Chemistry: Theoretical chemists can play a crucial role by performing density functional theory (DFT) calculations to predict the electronic structure, magnetic ordering, and reaction pathways of CrI₂ systems. These computational predictions can guide experimental efforts, for example, by identifying the most promising synthetic targets for 2D materials or by elucidating the mechanisms of novel organic reactions. The study of nucleation of chromium dihalides from small clusters to the solid state is an example of where such computational work has provided valuable insights. wikipedia.org
By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, leading to fundamental discoveries and innovative applications across diverse technological fields.
Q & A
Q. How can interdisciplinary teams design experiments to probe CrI₂’s role in hybrid materials?
- Methodological Answer : Integrate expertise in:
- Solid-state chemistry : For doping CrI₂ into perovskite lattices.
- Surface science : Use AFM/STM to map interfacial interactions.
- Theoretical physics : Model charge transfer mechanisms.
- Milestone planning : Define phase-specific goals (e.g., synthesis → characterization → application testing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
